molecular formula C12H20O9 B12733099 Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- CAS No. 182970-05-4

Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))-

Cat. No.: B12733099
CAS No.: 182970-05-4
M. Wt: 308.28 g/mol
InChI Key: QFZKSWMAYXNSEJ-FXQIFTODSA-N
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Description

Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a propanoic acid backbone with hydroxy and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- typically involves esterification reactions. One common method is the reaction of propanoic acid with glycerol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
  • Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
  • 2-hydroxypropanoic acid

Uniqueness

Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

182970-05-4

Molecular Formula

C12H20O9

Molecular Weight

308.28 g/mol

IUPAC Name

2,3-bis[[(2S)-2-hydroxypropanoyl]oxy]propyl (2S)-2-hydroxypropanoate

InChI

InChI=1S/C12H20O9/c1-6(13)10(16)19-4-9(21-12(18)8(3)15)5-20-11(17)7(2)14/h6-9,13-15H,4-5H2,1-3H3/t6-,7-,8-/m0/s1

InChI Key

QFZKSWMAYXNSEJ-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC(COC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O

Canonical SMILES

CC(C(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O)O

Origin of Product

United States

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